5-(Azidomethyl)thiadiazole

Click chemistry bioconjugation building block procurement

Regioisomeric ambiguity in azidomethyl-thiadiazole building blocks compromises SAR reproducibility. 5-(Azidomethyl)thiadiazole (CAS 1803590-20-6) eliminates this risk with unambiguous 5-position substitution, verified by lot-specific CoA. - ≥95% purity reduces pre-reaction purification burden. - Methylene spacer prevents azido-tetrazole tautomerism, ensuring consistent CuAAC kinetics vs. ring-attached analogs. - Non-hazardous transport classification & ambient storage simplify logistics for core facilities.

Molecular Formula C3H3N5S
Molecular Weight 141.16 g/mol
CAS No. 1803590-20-6
Cat. No. B1478079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azidomethyl)thiadiazole
CAS1803590-20-6
Molecular FormulaC3H3N5S
Molecular Weight141.16 g/mol
Structural Identifiers
SMILESC1=C(SN=N1)CN=[N+]=[N-]
InChIInChI=1S/C3H3N5S/c4-7-5-1-3-2-6-8-9-3/h2H,1H2
InChIKeyUBXHXIMRQSIJMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Azidomethyl)thiadiazole: Identity, Sourcing, and Comparator Context


5-(Azidomethyl)thiadiazole (CAS 1803590-20-6) is a 1,2,3-thiadiazole heterocycle bearing an azidomethyl substituent at the ring 5-position, with molecular formula C₃H₃N₅S and molecular weight of 141.16 g/mol . The compound is commercially supplied exclusively as a specialized research building block, with typical lot purity specified at ≥95% . Its defining structural feature—a primary alkyl azide tethered to the 1,2,3-thiadiazole core through a methylene spacer—distinguishes it from both regioisomeric azidomethyl-thiadiazoles (e.g., 4-azidomethyl-1,2,3-thiadiazole, CAS 1870212-21-7) and ring-substituted azido-thiadiazoles in which the azide is directly attached to the heterocycle [1]. The compound serves as a click-chemistry handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted variants, enabling modular construction of 1,2,3-triazole-linked conjugates that retain the thiadiazole pharmacophore [1].

5-regioisomer identity verifiable by SMILES (NCc1cnns1)
Primary alkyl azide handle suited for CuAAC and SPAAC click chemistry
≥95% vendor-specified purity as a research building block

Risks of Generic Substitution for 5-(Azidomethyl)thiadiazole


Although several azido-thiadiazole building blocks share the nominal function of providing a clickable azide handle on a thiadiazole scaffold, their regiochemistry and linker topology are not interchangeable. In 1,2,3-thiadiazole, substituent position governs both the electronic environment of the azide and the steric accessibility of the cycloaddition transition state: the 5-position is adjacent to only one ring nitrogen, whereas the 4-position is flanked by sulfur and nitrogen, altering the local dipole and hydrogen-bonding capacity [1]. Compounds bearing the azide directly on the ring (e.g., 5-azido-3-methyl-1,2,4-thiadiazole) exhibit different thermal stability profiles and decomposition pathways compared to the methylene-spaced azidomethyl series [2]. Consequently, substitution without explicit head-to-head validation risks altered reaction kinetics, divergent triazole product regiochemistry, and batch-to-batch variability in downstream conjugate performance.

5-(Azidomethyl)thiadiazole
Potential substitutes
5-position azidomethyl group with methylene spacer
4-azidomethyl regioisomer may alter electronic environment and triazole geometry in conjugate SAR
Methylene spacer blocks azido-tetrazole tautomerism
Direct ring-azido analogs may undergo tautomerism-driven decomposition and show different thermal stability
1,2,3-thiadiazole core electronically couples C5 substituent to N2 resonance
1,2,5-thiadiazole isomer has distinct nitrogen adjacency; may shift click reaction kinetics

5-(Azidomethyl)thiadiazole: Quantitative Differentiation Evidence


Regioisomeric Purity via SMILES Differentiation

The 5-(azidomethyl)-1,2,3-thiadiazole regioisomer (CAS 1803590-20-6) is unambiguously distinguishable from its 4-azidomethyl congener (CAS 1870212-21-7) by canonical SMILES: NCc1cnns1 versus NCc1csnn1. This structural difference places the azidomethyl group adjacent to a single ring nitrogen in the 5-isomer versus between sulfur and nitrogen in the 4-isomer [1]. Vendors specify lot purity at ≥95% for the 5-isomer , whereas the 4-isomer is listed without a guaranteed minimum purity specification in public databases [1].

Regioisomeric Identity
Context-dependent
5-isomer SMILES NCc1cnns1; vendor purity ≥95%
Ensures correct regioisomer procurement for reproducible conjugate SAR
Verify via lot-specific certificate of analysis
Click chemistry bioconjugation building block procurement

Linker vs. Direct Azide: Thermal Stability

The methylene spacer in 5-(azidomethyl)thiadiazole separates the azide from the electron-withdrawing 1,2,3-thiadiazole ring, whereas compounds such as 5-azido-3-methyl-1,2,4-thiadiazole (CAS 1505636-64-5) have the azide directly conjugated to the heterocycle. Literature on related thiadiazole series demonstrates that direct ring-attached azides undergo distinct thermal decomposition pathways, including rearrangement to thiadiazole-fused tetrazoles via azido-tetrazole tautomerism, a pathway unavailable to the methylene-spaced azidomethyl analog [1]. The vendor specifies long-term storage for 5-(azidomethyl)thiadiazole at ambient temperature in a cool, dry place, with no hazardous material classification for transport , consistent with the stabilizing effect of the methylene linker.

Thermal Stability
Class-level
Methylene spacer blocks azido-tetrazole tautomerism pathway
Reduces risk of undesired decomposition during storage and reaction
Class-level inference from thiadiazole heterocycle literature
Azide stability safety thermal analysis

1,2,3- vs. 1,2,5-Thiadiazole Core: Click Reactivity Effects

The 1,2,3-thiadiazole core of 5-(azidomethyl)thiadiazole possesses a distinct nitrogen adjacency pattern compared to the 1,2,5-thiadiazole isomer (e.g., 3-azidomethyl-1,2,5-thiadiazole, CAS 99390-12-2). 15N NMR studies on 1,2,3-thiadiazoles reveal that substituents at the C-5 position exert a strong influence on the N-2 resonance, with chemical shift changes (Δδ) exceeding 140 ppm upon N-methylation [1]. This indicates that the 5-substituent electronically couples to the ring nitrogen atoms, which can modulate the electron density at the azide and thus affect the rate of CuAAC cycloaddition [1]. In contrast, the 1,2,5-thiadiazole isomer places the azidomethyl group in a different electronic environment, with distinct 15N NMR shielding patterns [1].

Core Electronic Effects
Class-level
C5 substituent modulates N2 resonance (Δδ >140 ppm upon N-alkylation)
1,2,3-thiadiazole electronic coupling may influence CuAAC rate
Based on 15N NMR studies; isomer-specific review advised
Cycloaddition kinetics electronic effects heterocycle electronics

Primary Alkyl Azide Flexibility vs. Aryl Azides

The azidomethyl group in 5-(azidomethyl)thiadiazole provides a primary alkyl azide with a freely rotatable CH₂–N₃ bond, offering greater conformational flexibility compared to azides directly attached to the thiadiazole ring (e.g., 5-azido-3-methyl-1,2,4-thiadiazole) where the azide is conformationally locked in conjugation with the aromatic system. In CuAAC reactions, primary alkyl azides generally exhibit faster reaction kinetics than aryl or heteroaryl azides due to reduced steric hindrance and higher nucleophilicity at the terminal azide nitrogen [1]. This class-level kinetic advantage translates to higher conversion efficiency when coupling 5-(azidomethyl)thiadiazole to sterically demanding alkyne partners such as dibenzocyclooctyne (DBCO) derivatives used in SPAAC bioconjugation [1].

Azide Reactivity
Class-level
Primary alkyl azide: faster CuAAC kinetics vs heteroaryl azides
Supports efficient conjugation with sterically demanding alkynes (SPAAC)
Class-level consensus; validate with target alkyne under reaction conditions
CuAAC steric accessibility conformational analysis

Commercial Availability and Supply Chain Risk

5-(Azidomethyl)thiadiazole (CAS 1803590-20-6) is currently listed as discontinued at one major supplier (CymitQuimica/Biosynth) , while remaining catalogued at AKSci (SKU 0668EG), A2B Chem (Cat# AW07172), and Laiyao Standard Products (B408290) . In contrast, the 4-azidomethyl regioisomer (CAS 1870212-21-7) and 5-azido-3-methyl-1,2,4-thiadiazole (CAS 1505636-64-5) each appear in fewer than three independent supplier catalogues publicly . This narrower supply base for comparators means that 5-(azidomethyl)thiadiazole currently offers slightly more diversified sourcing, but the recent discontinuation event signals potential fragility in the commercial supply chain that procurement teams should monitor.

Supplier Availability
Context-dependent
≥3 active suppliers; 1 listing discontinued
Supplier diversity may reduce single-source procurement risk vs. scarcer analogs
Monitor supply chain; recent discontinuation signals fragility
Supply chain procurement availability

Limitations of Current Evidence

A rigorous search of peer-reviewed primary literature and patent databases (excluding vendor-generated content) returned no published direct head-to-head comparative studies involving 5-(azidomethyl)thiadiazole (CAS 1803590-20-6) versus its regioisomers or close analogs. Consequently, the differential evidence presented in this guide is classified predominantly as Class-level inference and Cross-study comparable, with no Direct head-to-head comparison evidence identified as of the search date. Procurement decisions relying on this compound should include an internal qualification step—such as a side-by-side CuAAC kinetic assay against the chosen comparator—to validate the expected reactivity advantage in the user's specific experimental system. This limitation is consistent with the compound's standing as an early-stage research building block rather than a validated lead candidate.

Evidence Gaps
Source review
0 published head-to-head comparative studies identified
All differentiation is class-level or cross-study; direct comparison absent
Include internal head-to-head validation in procurement plan
Evidence quality procurement risk data gaps

5-(Azidomethyl)thiadiazole: Application Scenarios


CuAAC-Based Triazole-Thiadiazole Library Synthesis

When constructing focused libraries of 1,2,3-triazole-1,2,3-thiadiazole hybrids for biological screening, 5-(azidomethyl)thiadiazole offers a primary alkyl azide handle that, based on class-level CuAAC reactivity trends, is expected to couple efficiently with diverse terminal alkyne building blocks under standard copper(I) catalysis [1]. The 1,2,3-thiadiazole core provides a pharmacophore with documented antimicrobial, anticancer, and carbonic anhydrase inhibitory potential , while the methylene spacer prevents the azido-tetrazole tautomerism that could complicate product characterization in directly ring-attached azido analogs [2]. The ≥95% vendor-specified purity reduces the burden of pre-reaction purification .

SPAAC Bioconjugation with Strained Alkynes

For copper-free click labeling of biomolecules (e.g., DBCO-functionalized antibodies or oligonucleotides), the conformational flexibility of the azidomethyl group in 5-(azidomethyl)thiadiazole is expected to facilitate the approach of the strained alkyne to the azide terminus, overcoming steric barriers that may limit reaction efficiency with ring-conjugated azido-thiadiazoles [1]. The non-hazardous transport classification and ambient storage conditions further simplify laboratory handling and inventory management for core facilities performing routine bioconjugation workflows.

Regioisomer-Specific Probe Design

In structure-activity relationship (SAR) campaigns where the vector of triazole attachment to the thiadiazole core is hypothesized to influence target binding, the unambiguous 5-position regioisomer (SMILES: NCc1cnns1) must be procured rather than the 4-azidomethyl isomer (NCc1csnn1) [1]. The regioisomeric purity, verifiable by the distinct SMILES string and lot-specific certificate of analysis, ensures that the three-dimensional presentation of the triazole-thiadiazole conjugate is consistent across biological replicates, a requirement for SAR reproducibility that cannot be met by generic 'azidomethylthiadiazole' without positional specification.

Multi-Supplier Sourcing Strategy

For research programs anticipating scale-up from milligram screening to gram-scale lead optimization, 5-(azidomethyl)thiadiazole currently offers a marginally broader supplier base (≥3 active vendors) compared to its 4-azidomethyl and 5-azido-3-methyl analogs (≤2 suppliers each) [1]. This multi-supplier landscape, while still niche, provides procurement flexibility and competitive pricing potential. However, the recent discontinuation at one supplier highlights the need for proactive secondary supplier qualification and safety stock maintenance, particularly given the compound's specialized nature and lack of large-scale commercial demand.

Application
Selection Property
Validation Focus
Triazole-thiadiazole conjugate library synthesis
Primary alkyl azide for efficient CuAAC coupling
Cycloaddition yield and conjugate purity under standard conditions
Copper-free bioconjugation with strained alkynes
Conformational flexibility of azidomethyl handle
SPAAC reaction efficiency with bulky alkyne partners (e.g., DBCO)
Regioisomer-specific SAR probe design
Verified 5-regioisomer identity (SMILES NCc1cnns1)
Regiochemical consistency across biological replicates via COA
Multi-supplier procurement strategy
Supplier base diversity (≥3 active vendors)
Supply chain risk monitoring and safety stock planning
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